2-{[(pyridin-2-yl)methyl]sulfanyl}pyridine-3-carbonitrile
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Overview
Description
2-{[(Pyridin-2-yl)methyl]sulfanyl}pyridine-3-carbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with a sulfanyl group and a carbonitrile group
Mechanism of Action
Target of Action
Related compounds have been used in suzuki–miyaura cross-coupling reactions , which suggests that this compound might interact with palladium catalysts in similar chemical reactions.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound might participate in the transmetalation step, where it transfers a nucleophilic organic group from boron to palladium .
Biochemical Pathways
It’s worth noting that related compounds have been synthesized and evaluated for their anti-fibrotic activities , suggesting potential involvement in pathways related to fibrosis and collagen production.
Result of Action
Related compounds have shown anti-fibrotic activities , suggesting that this compound might also have potential therapeutic effects in the context of fibrotic diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(pyridin-2-yl)methyl]sulfanyl}pyridine-3-carbonitrile typically involves the reaction of pyridine-2-thiol with pyridine-3-carbonitrile in the presence of a suitable base. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines and alcohols can be employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-{[(Pyridin-2-yl)methyl]sulfanyl}pyridine-3-carbonitrile has been explored for its potential in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Possible use in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
2-{[(5-Hydroxy-2-oxo-2H-chromen-4-yl)methyl]sulfanyl}pyridine-3-carbonitrile: This compound features a chromen-4-yl group instead of a pyridin-2-yl group, leading to different chemical and biological properties.
Lansoprazole Related Compound B: Contains a benzimidazole ring instead of a pyridine ring, used as a reference standard in pharmaceutical applications.
Uniqueness: 2-{[(Pyridin-2-yl)methyl]sulfanyl}pyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
2-(pyridin-2-ylmethylsulfanyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S/c13-8-10-4-3-7-15-12(10)16-9-11-5-1-2-6-14-11/h1-7H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHRBAYRNCEODZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=C(C=CC=N2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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